6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)11-12-4-7(9)3-10-8(5)12/h3-4H,1-2H3 |
InChI Key |
CCXISHMEEJJMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1C)Br |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Bromination Methods
| Method | Conditions | Yield (%) | Regioselectivity | Key Reference |
|---|---|---|---|---|
| Direct Br₂ | Br₂/EtOH, 0–5°C, 2 h | 50–55 | 6-Bromo | |
| NaBr/Oxone | NaBr/Oxone/H₂O, 70°C, 8 h | 78–82 | 6-Bromo |
Characterization Data
- Melting Point : 198–200°C (for dibromo analog; 6-bromo derivative expected at 180–185°C).
- ¹H NMR (DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 7.40–7.50 (m, ArH).
- ¹³C NMR : Peaks at 168.5 (C=O), 158.9 (C=N), 25.1 (CH₃).
Optimization Insights
- Cyclocondensation : Microwave-assisted synthesis reduces reaction time to 20 minutes with comparable yields.
- Bromination : NaBr/Oxone in water is preferred for higher yields and greener chemistry.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The bromine atom at position 6 and methyl groups at positions 2/3 influence regioselectivity in electrophilic reactions. Key findings include:
Nitration
-
Reagents : HNO₃/Ac₂O at 0–5°C
-
Product : 3-Nitro-6-bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine (Scheme 1A)
-
Regiochemistry : Nitration occurs at position 3 due to electron-rich nature of the pyrazole ring .
Bromination
-
Reagents : Br₂ in H₂O/ethanol
-
Product : 3,6-Dibromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine .
-
Mechanism : Initial bromination at position 3, followed by substitution at position 6 under excess Br₂ .
| Reaction Type | Conditions | Position Substituted | Product Structure | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0–5°C | C3 | C3-NO₂, C6-Br, C2/3-CH₃ | 44% | |
| Bromination | Br₂/H₂O/ethanol, RT | C3 and C6 | C3-Br, C6-Br, C2/3-CH₃ | 50% |
Nucleophilic Substitution of Bromine
The C6 bromine undergoes substitution with nucleophiles:
Suzuki Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃
-
Scope : Tolerates electron-donating/withdrawing groups on arylboronic acids.
Amination
Oxidation
-
Reagents : KMnO₄/H₂SO₄
-
Product : Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (via C6-Br → COOH).
-
Yield : 62%.
Reduction
Heterocycle Formation
-
Reagents : Hydrazine hydrate, acetic acid
-
Mechanism : Bromine displacement followed by intramolecular cyclization .
Halogen Exchange
Buchwald–Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos
| Coupling Type | Catalyst System | Substrate | Yield Range | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/Na₂CO₃ | Arylboronic acids | 70–85% | |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aliphatic amines | 65–78% |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Directed by electron-donating methyl groups, favoring C3 substitution .
-
Nucleophilic Displacement : Bromine at C6 acts as a leaving group due to polarization from adjacent nitrogen atoms .
-
Steric Effects : 2,3-Dimethyl groups hinder reactivity at C5/C7 positions .
Scientific Research Applications
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescence characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 6-bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine with structurally related analogs:
Table 1: Structural and Pharmacological Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Key Findings :
Substituent Position :
- Bromine at C6 (as in 6-bromo derivatives) is critical for antiproliferative activity, likely due to steric and electronic effects on kinase binding .
- Methyl groups at C2/C3 (e.g., 6-bromo-2,3-dimethyl) enhance hydrophobic interactions with kinase ATP pockets, improving potency .
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) at C5/C7 increase electrophilicity, boosting target selectivity and binding affinity .
- Halogenated analogs (e.g., 3-Bromo-5,7-dichloro) exhibit higher melting points (73–75°C) compared to methylated derivatives, suggesting improved crystallinity .
Pharmacokinetics :
- CF₃-substituted derivatives show enhanced metabolic stability, making them suitable for CNS-targeted therapies .
- Methyl groups improve lipophilicity (logP ~2.8 for 6-bromo-2,3-dimethyl), favoring oral bioavailability .
Selectivity :
- Bulky substituents (e.g., aryl groups at C2/C3) enable subtype-selective receptor modulation, as seen in ERβ antagonists .
Biological Activity
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential as an anticancer agent, as well as for its inhibitory effects on various enzymes and kinases. The following sections will detail the biological activity of this compound, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. Notably, it has shown significant inhibition of Pim-1 kinase, which is implicated in various cancers. The compound's structure allows for selective interaction with the ATP-binding sites of these kinases, leading to a decrease in phosphorylation of downstream targets such as BAD (BCL-2 antagonist of cell death) protein .
Biological Evaluation
Recent studies have highlighted the compound's effectiveness in various assays:
- Inhibition of Pim-1 Kinase : The compound exhibited strong inhibitory activity against Pim-1 with IC50 values in the nanomolar range. In a study comparing multiple pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to be significantly more potent than earlier generation inhibitors like SGI-1776 .
- Cell Viability Assays : In clonogenic survival assays, the compound demonstrated a capacity to reduce colony formation in cancer cell lines at submicromolar concentrations. This suggests that its anticancer effects are mediated through the inhibition of cell proliferation pathways .
Case Study 1: Anticancer Activity
In vitro studies using RFX 393 cancerous cells treated with this compound showed a marked arrest in the G0–G1 phase of the cell cycle. Flow cytometry analysis indicated that treated cells increased to 84.36% in the G0–G1 phase compared to 57.08% in control groups. This arrest correlates with reduced progression into the S and G2/M phases, indicating that the compound effectively halts cancer cell proliferation .
Case Study 2: Enzymatic Inhibition
The compound was also evaluated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders. Preliminary biological evaluations revealed micromolar IC50 values against MAO-B, suggesting potential applications in treating conditions like Parkinson's disease .
Data Tables
| Biological Activity | IC50 (μM) | Reference |
|---|---|---|
| Pim-1 Inhibition | <0.01 | |
| Colony Formation Reduction | <0.001 | |
| MAO-B Inhibition | 0.5 | |
| COX-2 Inhibition | 0.04 |
Discussion
The diverse biological activities of this compound highlight its potential as a therapeutic agent across various fields including oncology and neurology. Its selectivity for specific kinases such as Pim-1 enhances its appeal as a targeted therapy with potentially fewer side effects compared to traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or equivalents (e.g., alkoxymethylene-β-diketones). For brominated derivatives like this compound, post-synthetic bromination using reagents such as N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) is effective. Regioselectivity can be controlled by adjusting reaction temperature and stoichiometry .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., methyl groups at positions 2 and 3, bromine deshielding effects at position 6). Aromatic protons in the pyrimidine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (M+H)+ should align with the molecular weight (C8H8BrN3, ~242 g/mol). Fragmentation patterns confirm bromine presence (isotopic peaks at m/z 242/244) .
- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and validates substituent positions .
Q. What solvents and reaction conditions are recommended for functionalizing the bromine substituent?
- Methodological Answer : The bromine at position 6 is amenable to Suzuki-Miyaura cross-coupling. Use Pd(PPh3)4 as a catalyst, arylboronic acids, and a base (e.g., K2CO3) in THF/H2O (3:1) at 80°C. For Buchwald-Hartwig amination, employ Pd(OAc)2 with Xantphos and Cs2CO3 in toluene .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Bromine acts as a meta-directing group due to its electron-withdrawing nature. For example, nitration occurs at position 5 of the pyrimidine ring. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation via competitive reactions and LC-MS monitoring is recommended .
Q. What strategies mitigate low solubility of this compound in aqueous biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without compromising cell viability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification at the methyl substituents, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Determine IC50 values across multiple concentrations to distinguish specific inhibition from nonspecific toxicity .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Structural Analog Comparison : Test derivatives lacking the bromine or methyl groups to isolate substituent effects .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., KDR from PDB ID 1Y6A). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions .
Q. How does steric hindrance from the 2,3-dimethyl groups affect catalytic transformations?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
